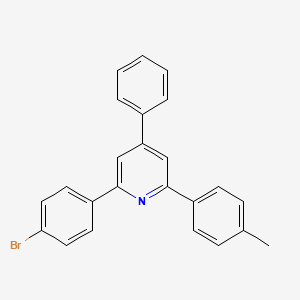

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-6-(4-methylphenyl)-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN/c1-17-7-9-19(10-8-17)23-15-21(18-5-3-2-4-6-18)16-24(26-23)20-11-13-22(25)14-12-20/h2-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYKIYKDOJRCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384331 | |

| Record name | ST51011162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32727-87-0 | |

| Record name | ST51011162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: NaOMe in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis:

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine serves as an important intermediate in organic synthesis. It can be used to create more complex molecules through various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Biology

-

Antimicrobial Activity:

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of brominated pyridines have shown efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the bromine atom enhances these properties by increasing binding affinity to microbial targets . -

Anticancer Potential:

Preliminary studies suggest that this compound may inhibit cell proliferation by targeting specific enzymes involved in cancer pathways. For example, it has been investigated for its ability to modulate the activity of certain kinases related to tumor growth .

Medicine

- Drug Development:

The compound is being explored as a potential drug candidate for various therapeutic applications due to its biological activities. Its structure allows for modifications that can enhance its pharmacological profile, making it suitable for treating conditions such as cancer and infections .

Material Science

- Organic Semiconductors:

The compound's unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films contributes to advancements in electronic devices.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial properties of related bromopyridine compounds against common bacterial strains. Modifications in side chains were found to significantly influence potency, highlighting the importance of structural variations in developing effective antimicrobial agents .

Anticancer Investigations

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated promising activity that warrants further exploration into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine are best understood through comparison with analogous pyridine-based compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Insights from Comparative Analysis

Substituent Effects on Lipophilicity :

- The 4-tolyl group in the target compound increases lipophilicity compared to simpler pyridines like 2-(4-Bromophenyl)pyridine (logP ~2.8 vs. ~3.5 estimated). This enhances membrane permeability, critical for drug candidates .

- In contrast, methoxybenzyl substituents (e.g., in ) balance hydrophilicity and binding affinity for receptor targets like FPR2 .

Biological Activity: The pyridazinone derivative () exhibits potent FPR2 agonism due to its oxo group and methoxybenzyl substituent, which are absent in the target compound. This highlights the importance of heterocyclic cores in receptor specificity . The thieno[2,3-b]pyridine carboxamide () shows kinase inhibitory activity, suggesting that fused ring systems (e.g., thiophene-pyridine) enhance target engagement compared to monosubstituted pyridines .

Synthetic Complexity :

- The trisubstituted pyridine scaffold in the target compound requires multi-step synthesis, including cross-coupling reactions (e.g., Suzuki-Miyaura for bromophenyl attachment) .

- Imidazo[1,2-a]pyridine derivatives () are synthesized via cyclization reactions, which are less modular but yield fused heterocycles with distinct electronic properties .

Crystallographic and Structural Validation :

- Bromophenyl-substituted compounds often exhibit planar geometries conducive to π-π stacking, as seen in 4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine (). The target compound’s crystallinity may similarly facilitate structural analysis via SHELX-based refinement .

Research Findings and Implications

- Medicinal Chemistry : The bromophenyl group is a common pharmacophore in kinase inhibitors (e.g., ) and GPCR ligands (e.g., ). However, the absence of polar groups in the target compound may limit aqueous solubility, necessitating formulation optimization .

- Materials Science : The extended conjugation in trisubstituted pyridines could support applications in organic semiconductors, though this remains unexplored in the literature reviewed.

Biological Activity

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables.

Chemical Structure and Properties

The chemical formula for this compound is CHBrN, with a molecular weight of approximately 462.4 g/mol. The compound features a pyridine ring substituted with three aromatic groups, including a bromophenyl group, which is critical for its biological activity.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It has been noted to potentially inhibit the activity of certain enzymes involved in cell proliferation, suggesting anticancer properties. The exact molecular targets remain under investigation but may include pathways involved in tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, the presence of halogen substituents such as bromine has been shown to enhance cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 6m | Gastric Cancer NUGC | 0.021 | Significant cytotoxicity |

| 6j | Liver Cancer HEPG2 | 0.028 | Most potent among derivatives |

| 6p | Colon Cancer | Similar potency to standard CHS 828 | High activity against multiple lines |

These findings indicate that the bromophenyl substituent may play a crucial role in enhancing the anticancer efficacy of related compounds .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

The presence of halogen atoms has been linked to increased antibacterial potency, suggesting that similar modifications could enhance the biological profile of new derivatives .

Case Studies and Research Findings

- Anticancer Studies : A comprehensive study evaluated various pyridine derivatives for their anticancer activity against glioblastoma cell lines, revealing that compounds with bromine substitutions exhibited significant inhibitory effects on cell proliferation .

- Kinase Inhibition : The compound's structural analogs were screened against multiple kinases, showing low micromolar activity against critical oncogenic pathways such as AKT signaling, which is often upregulated in cancer cells .

- Structure-Activity Relationship (SAR) : Research indicates that the positioning and type of substituents on the pyridine ring significantly affect biological activity. For instance, compounds with para-substituted aromatic groups tend to exhibit enhanced cytotoxicity compared to their meta or ortho counterparts .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts to couple halogenated pyridine intermediates with aryl boronic acids. For example, 2-(4-bromophenyl)pyridine derivatives are synthesized by coupling 4-bromophenyl boronic acid with bromopyridine precursors under optimized Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and a solvent mixture of toluene/ethanol/water at 80–100°C) . Reaction yield (e.g., 29% in one protocol) depends on factors like catalyst loading, solvent polarity, and temperature. Lower yields may arise from steric hindrance due to the bulky 4-tolyl group, necessitating iterative optimization.

Q. How can the crystal structure and purity of this compound be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve crystallographic data, ensuring accurate bond-length/angle measurements and verifying substituent positions . Purity can be assessed via HPLC (>97% purity) or high-performance liquid chromatography (HPLC) , as referenced in reagent catalogs for structurally related bromophenyl-pyridine derivatives .

Q. What safety protocols are critical during synthesis and handling?

Key precautions include:

- Waste segregation : Separate halogenated byproducts for professional disposal to avoid environmental contamination .

- Personal protective equipment (PPE) : Use gloves, goggles, and fume hoods to mitigate inhalation/contact risks, especially during solvent evaporation steps .

- Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How do the substituents (bromophenyl, tolyl) influence supramolecular interactions in solid-state structures?

The bromine atom’s halogen-bonding capability and the tolyl group’s van der Waals interactions drive crystal packing. For example, related bromophenyl-pyridine compounds form co-crystals via C–H···π or Br···N interactions , as observed in Hirshfeld surface analyses . Computational tools like CrystalExplorer can quantify interaction contributions, while XRD data reveal how substituent bulkiness affects lattice symmetry .

Q. How can surface-mediated self-assembly of this compound be studied at the molecular level?

Low-temperature scanning tunneling microscopy (LT-STM) enables sub-molecular resolution of surface architectures. For example, 4-[(4-bromophenyl)ethynyl]pyridine forms Kagome networks or coordination chains on metal surfaces (e.g., Au(111)), influenced by the bromine’s reactivity in Ullmann coupling . Similar methodologies can be adapted to study the adsorption and reactivity of this compound on catalytic surfaces.

Q. What computational strategies predict the electronic and spectroscopic properties of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and vibrational spectra. For instance, PubChem data for structurally related oxazolo-pyridines include computed InChI descriptors and IUPAC names, which can guide simulations of NMR/UV-Vis profiles . Polarizable continuum models (PCM) further refine solvatochromic effects.

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

Discrepancies in XRD parameters (e.g., unit-cell dimensions) require structure validation tools like PLATON or the IUCr CheckCIF service to flag outliers . For NMR, deuterated solvent effects or dynamic exchange processes (e.g., rotational barriers in tolyl groups) may explain signal splitting inconsistencies, necessitating variable-temperature (VT-NMR) studies .

Q. What role does this compound play in designing supramolecular co-crystals?

The bromophenyl group’s halogen-bonding propensity makes it a candidate for co-crystallization with hydrogen-bond donors (e.g., carboxylic acids). For example, 2-amino-4-methoxy-6-methylpyrimidine forms co-crystals via N–H···N and Br···O interactions , a strategy applicable to this compound for tuning solubility or stability .

Methodological Notes

- Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., catalyst, solvent ratios) .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

- Safety Compliance : Adhere to ISO 9001 protocols for hazardous waste management, as outlined in reagent safety sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.